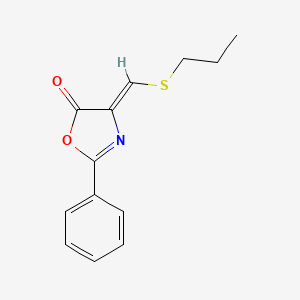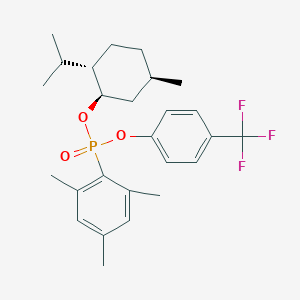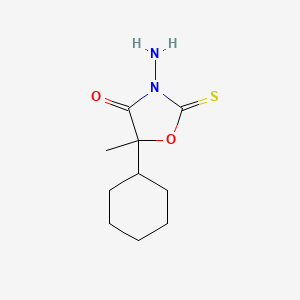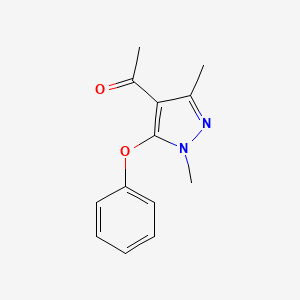
4-(Acetyloxy)proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)proline, also known as (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid, is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of an acetoxy group attached to the fourth carbon of the proline ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)proline typically involves the hydroxylation of proline followed by acetylation. One common method includes the use of proline-4-hydroxylase enzymes in recombinant Escherichia coli to hydroxylate proline, which is then acetylated using acetic anhydride under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Metabolic engineering strategies have been developed to enhance the biosynthetic pathways in microorganisms, leading to higher yields and more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Acetyloxy)proline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyproline derivatives.
Reduction: Formation of proline derivatives.
Substitution: Formation of various substituted proline compounds.
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)proline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and tissue repair.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds .
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)proline involves its incorporation into proteins, where it influences protein folding and stability. The acetoxy group can participate in hydrogen bonding and other interactions, affecting the overall conformation of the protein. Additionally, it can act as a signaling molecule, modulating various cellular pathways .
Similar Compounds:
4-Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.
cis-4-Hydroxyproline: Another isomer of hydroxyproline with different stereochemistry.
L-Azetidine-2-carboxylic acid: A proline analogue with a four-membered ring structure.
Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives.
Eigenschaften
| 25323-55-1 | |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
OQWHXHYZFMIILA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


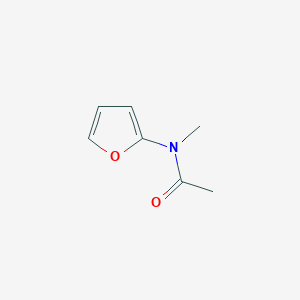
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
